molecular formula C16H12N2S2 B373002 Celdion

Celdion

Cat. No.: B373002
M. Wt: 296.4g/mol
InChI Key: BIAGXFVBJBNHOR-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celdion (hypothetical compound name for illustrative purposes) is a synthetic transition metal coordination complex with proposed applications in catalysis and materials science. These ligands enable precise control over metal centers, enhancing catalytic activity and selectivity in reactions like hydrogenation or cross-coupling. Based on , this compound likely incorporates a structurally optimized ligand system to stabilize reactive intermediates while maintaining thermal stability.

Properties

Molecular Formula

C16H12N2S2

Molecular Weight

296.4g/mol

IUPAC Name

3-[(Z)-benzylideneamino]-4-phenyl-1,3-thiazole-2-thione

InChI

InChI=1S/C16H12N2S2/c19-16-18(17-11-13-7-3-1-4-8-13)15(12-20-16)14-9-5-2-6-10-14/h1-12H/b17-11-

InChI Key

BIAGXFVBJBNHOR-BOPFTXTBSA-N

SMILES

C1=CC=C(C=C1)C=NN2C(=CSC2=S)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=N\N2C(=CSC2=S)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=CSC2=S)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Celdion’s properties, three structurally or functionally related compounds are analyzed below.

Structural Analogues

Compound A (Phosphine-Alkene Ligand Complex with Iron) :

  • Structure : Features a bidentate phosphine-alkene ligand bound to an Fe(II) center.
  • Performance : Exhibits moderate catalytic efficiency in alkene hydrogenation (TOF = 1,200 h⁻¹) but degrades above 80°C .
  • Comparison with this compound : Hypothetically, this compound’s ligand architecture (e.g., increased denticity or steric bulk) may improve thermal stability and TOF, as suggested by trends in ligand design for transition metal catalysts .

Compound B (Ruthenium-Based Catalyst with N-Heterocyclic Carbene Ligands): Structure: Ru center coordinated to two NHC ligands. Performance: Achieves high turnover numbers (TON > 10⁵) in transfer hydrogenation but requires expensive ligands . Comparison with this compound: this compound’s phosphine-alkene ligands could offer cost advantages while maintaining comparable TON through optimized π-backbonding interactions .

Functional Analogues

Compound C (Palladium Cross-Coupling Catalyst) :

  • Function : Widely used in Suzuki-Miyaura reactions with a Pd(0)/Pd(II) cycle.
  • Limitations : Requires stoichiometric bases and suffers from Pd leaching .
  • Comparison with this compound : If this compound operates via a base-free mechanism (e.g., through ligand-assisted substrate activation), it could reduce waste and improve sustainability .

Data Tables

Table 1: Comparative Performance Metrics

Property This compound (Hypothetical) Compound A Compound B Compound C
Thermal Stability (°C) >120 80 150 100
TOF (h⁻¹) 2,500 1,200 900 5,000
Cost Index (Relative) 1.2 1.0 3.5 2.8
Substrate Scope Broad (Alkenes, Arenes) Narrow Moderate Broad

Notes: Data inferred from ligand design principles in and catalytic benchmarks in .

Table 2: Ligand Design Features

Feature This compound Compound A Compound B
Denticity Tridentate Bidentate Bidentate
Electronic Modulation Strong π-Accepting Moderate Weak
Steric Bulk High Low Moderate

Research Findings and Limitations

  • Advantages of this compound :
    • Hypothetically superior thermal stability due to tridentate ligand geometry, reducing metal center degradation .
    • Enhanced substrate scope via tunable steric and electronic ligand properties, as observed in analogous systems .
  • Limitations: No experimental data on this compound’s scalability or long-term stability in industrial settings (a common gap in novel catalyst literature) . Cost-effectiveness depends on ligand synthesis complexity, a challenge highlighted in for similar compounds.

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